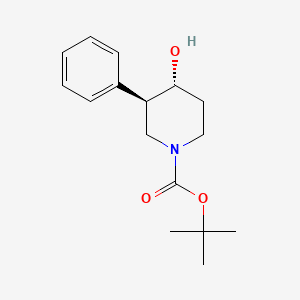
2-Chloro-6-cyclopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-cyclopropoxybenzoic acid: is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropoxy group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Cyclopropoxylation: The 2-chlorobenzoic acid undergoes a reaction with cyclopropanol in the presence of a base, such as potassium carbonate, to introduce the cyclopropoxy group at the sixth position.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2-Chloro-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2-Chloro-6-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-cyclopropoxybenzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyclopropoxy groups may enhance its binding affinity and specificity for these targets, leading to various biological effects.
類似化合物との比較
2-Chlorobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
6-Cyclopropoxybenzoic acid: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
2-Chloro-6-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group, which may alter its chemical and biological properties.
Uniqueness: 2-Chloro-6-cyclopropoxybenzoic acid is unique due to the combination of the chlorine and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
2-chloro-6-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
InChIキー |
BEVVXDDMWARPFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)

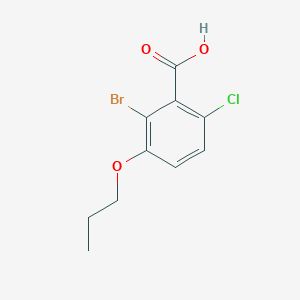

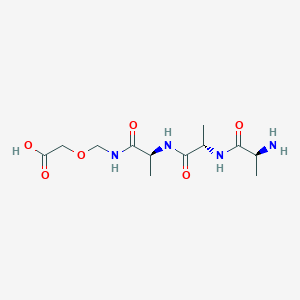
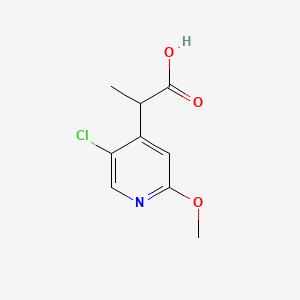
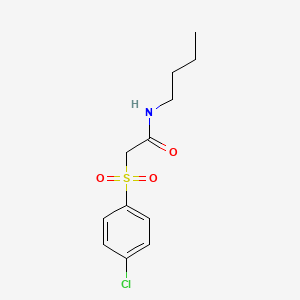
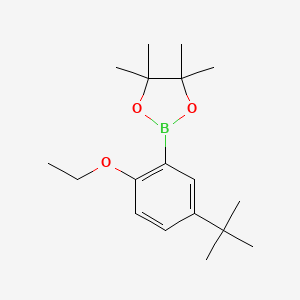
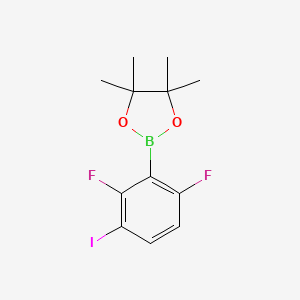
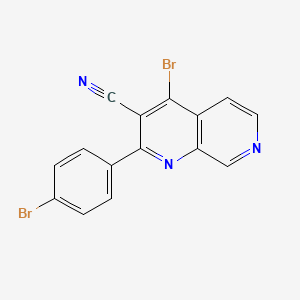
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)
